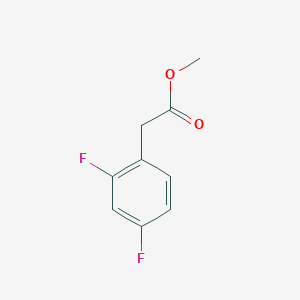

Methyl 2-(2,4-difluorophenyl)acetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(2,4-difluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJRCJPFUFWIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679269 | |

| Record name | Methyl (2,4-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95299-17-5 | |

| Record name | Methyl 2,4-difluorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95299-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2,4-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 2,4 Difluorophenyl Acetate and Its Derivatives

Established Synthetic Routes and Precursors

Traditional synthetic routes to Methyl 2-(2,4-difluorophenyl)acetate often rely on functional group transformations of readily available precursors. These methods are well-documented and provide reliable access to the target compound.

Synthesis from 2,4-Difluoroaniline (B146603) Analogues

A common strategy for introducing the phenylacetic acid moiety begins with a suitably substituted aniline (B41778). For the synthesis of 2-(2,4-difluorophenyl)acetic acid, 2,4-difluoroaniline serves as a logical starting material. A plausible and established reaction sequence involves the diazotization of the aniline followed by a Sandmeyer-type reaction.

The first step is the conversion of the primary aromatic amine, 2,4-difluoroaniline, into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures (0–5 °C). This intermediate is typically unstable and is used directly in the subsequent step.

A cyanation reaction can then be performed on the arenediazonium salt. A simple and efficient method for this transformation involves the use of a cyanide source, which can be supported on a polymer for easier handling and work-up. researchgate.net The resulting 2,4-difluorobenzonitrile (B34149) is a key intermediate.

Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields 2-(2,4-difluorophenyl)acetic acid. The final step is the esterification of this carboxylic acid to the desired methyl ester, as detailed in the following section.

Table 1: Plausible Reaction Scheme from 2,4-Difluoroaniline

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | 2,4-Difluoroaniline | NaNO₂, H₂SO₄ | 2,4-Difluorobenzenediazonium salt |

| 2 | 2,4-Difluorobenzenediazonium salt | Polymer-supported Cyanide | 2,4-Difluorobenzonitrile |

| 3 | 2,4-Difluorobenzonitrile | H₃O⁺ or OH⁻, then H₃O⁺ | 2-(2,4-Difluorophenyl)acetic acid |

Another potential, though more complex, route starting from a nitroaromatic analogue involves a condensation reaction. For instance, a similar synthesis for a trifluoro-substituted phenylacetic acid begins with the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate. This is followed by hydrolysis, decarboxylation, reduction of the nitro group to an amine, and finally, a diazotization-fluorination reaction. A similar strategy could be envisioned starting from a difluoronitrobenzene precursor, where the nitro group is eventually reduced to an amine and then removed or replaced.

Derivatization via Esterification of Corresponding Carboxylic Acids

The most direct and widely employed method for the synthesis of Methyl 2-(2,4-difluorophenyl)acetate is the esterification of its corresponding carboxylic acid, 2-(2,4-difluorophenyl)acetic acid. This precursor is commercially available or can be synthesized via routes such as the Willgerodt-Kindler reaction from 2,4-difluoroacetophenone. wikipedia.orgmsu.eduthieme-connect.deresearchgate.net The Willgerodt-Kindler reaction converts an aryl alkyl ketone to a thioamide using sulfur and an amine (like morpholine), which can then be hydrolyzed to the carboxylic acid. thieme-connect.de

Several standard esterification procedures can be applied:

Fischer Esterification : This is a classic acid-catalyzed esterification where the carboxylic acid is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the ester product by using a large excess of the alcohol.

Reaction with Thionyl Chloride : The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂). The resulting 2-(2,4-difluorophenyl)acetyl chloride is then reacted with methanol to yield the methyl ester. This is a non-reversible reaction that generally proceeds in high yield.

Reaction with Diazomethane (B1218177) : While highly efficient, the use of diazomethane is limited by its toxicity and explosive nature. It reacts with the carboxylic acid to produce the methyl ester and nitrogen gas. Safer alternatives, such as diazo(trimethylsilyl)methane, have been developed. wikipedia.org

Table 2: Common Esterification Methods for 2-(2,4-Difluorophenyl)acetic acid

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | CH₃OH (excess), H₂SO₄ (catalyst) | Equilibrium-driven, requires excess alcohol. |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. CH₃OH | High-yielding, proceeds via a reactive intermediate. |

Nucleophilic Substitution and Amino Acid Derivative Modifications

While direct nucleophilic aromatic substitution (SNAr) on a difluorobenzene ring to construct the acetic acid side chain is challenging due to the relatively poor leaving group nature of fluoride (B91410) in the absence of strong activation, related transformations can be considered. For instance, the synthesis of tetrazine derivatives containing a cyanomethyl group has been achieved through nucleophilic substitution of heterocyclic groups. osi.lv This highlights the principle of attaching a two-carbon chain via nucleophilic displacement, although direct application to 2,4-difluorobenzene for this specific synthesis is not a commonly reported established route.

In the context of amino acid derivatives, the Arndt-Eistert synthesis provides a classic method for one-carbon homologation of an amino acid. wikipedia.orgorganic-chemistry.org This reaction sequence converts a carboxylic acid to its next higher homologue. For example, starting with a protected α-amino acid, it can be converted to a β-amino acid. wikipedia.org While not a direct synthesis of Methyl 2-(2,4-difluorophenyl)acetate itself, this methodology is crucial for creating derivatives where the core structure is modified, for instance, in the synthesis of β-aryl-β-amino acids. The process involves converting the starting acid to an acid chloride, reacting it with diazomethane to form a diazoketone, and then performing a silver-catalyzed Wolff rearrangement in the presence of methanol to yield the homologated methyl ester. organic-chemistry.orgscribd.com

Advanced and Novel Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more sophisticated methods, including asymmetric and catalytic approaches, which offer improved efficiency, selectivity, and access to chiral derivatives.

Asymmetric Synthesis Approaches

The development of enantiomerically pure derivatives of Methyl 2-(2,4-difluorophenyl)acetate is of significant interest for pharmaceutical applications. Modern asymmetric synthesis provides several powerful tools to achieve this.

Enantioselective α-Arylation : The direct enantioselective α-arylation of ester enolates represents a state-of-the-art method for constructing chiral α-aryl esters. Palladium-catalyzed coupling reactions using chiral phosphine (B1218219) ligands have been successfully employed for the α-arylation of oxindoles and other carbonyl compounds, creating quaternary carbon stereocenters with high enantiomeric excess. nih.govnih.gov Applying this strategy to a suitable acetate (B1210297) ester precursor with a chiral palladium catalyst could, in principle, afford enantioenriched Methyl 2-(2,4-difluorophenyl)acetate.

Asymmetric Hydrogenation : Another powerful strategy is the asymmetric hydrogenation of a prochiral precursor. For instance, the corresponding α,β-unsaturated ester or an α-keto ester could be subjected to hydrogenation using a chiral catalyst. Chiral rhodium and iridium complexes are well-known for their high efficiency and enantioselectivity in the hydrogenation of various functionalized olefins. researchgate.netnih.gov Specifically, the asymmetric hydrogenation of an α-keto ester, methyl 2-(2,4-difluorophenyl)-2-oxoacetate, using a chiral catalyst would yield chiral methyl 2-(2,4-difluorophenyl)-2-hydroxyacetate, which could be further deoxygenated. A more direct approach would be the asymmetric hydrogenation of a tetrasubstituted olefin precursor. researchgate.netresearchgate.net

Table 3: Potential Asymmetric Strategies

| Strategy | Precursor Type | Catalyst Type | Key Transformation |

|---|---|---|---|

| Enantioselective α-Arylation | Acetate ester derivative | Chiral Palladium-Phosphine Complex | Asymmetric C-C bond formation |

Catalytic Synthesis Protocols

Transition metal catalysis offers efficient and atom-economical routes to aryl-acetic acid derivatives. These modern protocols often operate under milder conditions and with higher functional group tolerance compared to classical methods.

Palladium-Catalyzed Carbonylation : A powerful method for synthesizing carboxylic acid derivatives is the palladium-catalyzed carbonylation of aryl or benzyl (B1604629) halides. nih.gov In this approach, a precursor such as 2,4-difluorobenzyl bromide would be reacted with carbon monoxide and methanol in the presence of a palladium catalyst and a base. This directly introduces the carboxymethyl group in a single step, offering a convergent and efficient synthesis. Recent developments have even shown the successful carbonylation of difluoroalkyl bromides with arylboronic acids, highlighting the utility of palladium catalysis in forming bonds with fluorinated synthons. nih.govresearchgate.netresearchgate.net A related decarbonylative coupling of difluorobenzyl glutarimides with aryl boronate esters has also been reported. nih.gov

Rhodium-Catalyzed Hydroformylation : Hydroformylation, or the "oxo process," involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. mdma.chresearchgate.netnih.gov Starting with a 2,4-difluorostyrene (B1320911) derivative, rhodium-catalyzed hydroformylation would produce a branched aldehyde. Subsequent oxidation of this aldehyde to the carboxylic acid, followed by esterification, would yield the target compound. The regioselectivity of the hydroformylation (linear vs. branched aldehyde) can often be controlled by the choice of ligands on the rhodium catalyst. figshare.comnih.gov

Table 4: Advanced Catalytic Protocols

| Protocol | Precursor | Catalyst System | Key Transformation |

|---|---|---|---|

| Palladium-Catalyzed Carbonylation | 2,4-Difluorobenzyl bromide | Pd catalyst, CO, CH₃OH, Base | Insertion of a CO molecule and ester formation |

Photoredox Catalysis in Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. While specific studies detailing the direct synthesis of Methyl 2-(2,4-difluorophenyl)acetate using this method are not extensively documented in publicly available literature, the principles of photoredox catalysis can be applied to the synthesis of its precursors. For instance, the photocatalytic carboxylation of 1-bromo-2,4-difluorobenzene (B57218) with a suitable acetate equivalent could theoretically yield the target molecule. This approach would involve the generation of a 2,4-difluorophenyl radical via single-electron transfer from an excited photocatalyst, followed by its reaction with a carboxylating agent. The development of such a process would offer a more environmentally benign alternative to traditional cross-coupling reactions that often require harsh conditions and expensive metal catalysts.

Research into the photoredox-catalyzed synthesis of α-fluorinated arylacetic acid derivatives has shown promise. These studies demonstrate the feasibility of using photocatalysis to construct the core structure of compounds similar to Methyl 2-(2,4-difluorophenyl)acetate. nih.gov The key challenge remains the direct and selective introduction of the acetate moiety onto the difluorinated aromatic ring under photocatalytic conditions.

Metal-Organic Layer (MOL) Catalysts

Metal-organic layers (MOLs), two-dimensional analogues of metal-organic frameworks (MOFs), offer unique catalytic properties due to their high surface area and tunable active sites. While specific applications of MOLs in the synthesis of Methyl 2-(2,4-difluorophenyl)acetate are not yet reported, their potential in related esterification reactions is significant. researchgate.netijesd.orgacs.orgrsc.orgijesd.org

MOLs functionalized with acidic sites could serve as highly efficient and recyclable heterogeneous catalysts for the esterification of 2,4-difluorophenylacetic acid with methanol. The well-defined pore structures of MOLs could also impart size and shape selectivity, potentially minimizing side reactions. The development of MOL catalysts for this specific transformation would align with the principles of green chemistry by promoting catalyst recyclability and reducing waste.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for the sustainable production of fine chemicals. In the context of Methyl 2-(2,4-difluorophenyl)acetate synthesis, this involves the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

One key aspect is the selection of environmentally benign solvents. Traditional syntheses may employ chlorinated solvents, which are now being replaced by greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). gcsu.edu Furthermore, solvent-free reaction conditions, where possible, represent an ideal green chemistry approach. For the esterification of 2,4-difluorophenylacetic acid, a solventless reaction with an excess of methanol, which also acts as a reagent, could be a viable green strategy, particularly when combined with a recyclable solid acid catalyst. patsnap.com

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The continuous synthesis of aryl acetic acid esters, including potentially Methyl 2-(2,4-difluorophenyl)acetate, is an area of growing interest. nih.govacs.orgbeilstein-journals.orgnih.govmdpi.com

Reaction Conditions and Optimization Studies

The optimization of reaction conditions is paramount to achieving high yields and purity in the synthesis of Methyl 2-(2,4-difluorophenyl)acetate. Key parameters include temperature, solvent, and the choice of reagents and catalysts.

Temperature, Solvent, and Reagent Effects

In a typical esterification of 2,4-difluorophenylacetic acid, the reaction temperature plays a crucial role. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. The optimal temperature is therefore a balance between reaction speed and selectivity.

The choice of solvent can significantly impact the reaction outcome. While methanol can serve as both a reagent and a solvent, the addition of a co-solvent might be necessary to improve the solubility of the starting materials or the catalyst. The effect of different solvents on the yield and reaction time would need to be systematically studied to identify the optimal conditions.

The selection of the esterification reagent and any additives is also critical. While methanol is the direct precursor for the methyl ester, the use of activating agents can facilitate the reaction under milder conditions.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Temperature | Low | Medium | High | Optimal yield at medium temperature |

| Solvent | Methanol | Toluene | Dichloromethane (B109758) | Methanol as solvent and reagent is most efficient |

| Reagent Ratio | 1:1 | 1:2 | 1:5 (Acid:Alcohol) | Higher alcohol excess drives equilibrium |

This table represents a hypothetical optimization study for the esterification of 2,4-difluorophenylacetic acid, as specific literature data for this exact compound is limited.

Catalyst Selection and Loading Optimization

For the catalytic esterification of 2,4-difluorophenylacetic acid, both homogeneous and heterogeneous catalysts can be employed. Homogeneous catalysts like sulfuric acid are effective but pose challenges in terms of separation and catalyst recycling. Heterogeneous catalysts, such as acidic resins or functionalized silicas, are preferred from a green chemistry perspective.

The optimization of catalyst loading is a critical step to ensure high catalytic efficiency while minimizing cost. A higher catalyst loading may increase the reaction rate but can also lead to unwanted side reactions or be economically unviable. Therefore, a careful study to determine the minimum effective catalyst concentration is necessary.

| Catalyst Type | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| Sulfuric Acid | 5 | 4 | 95 |

| Amberlyst-15 | 10 (w/w%) | 8 | 92 |

| MOF-based catalyst | 2 | 6 | 98 |

This table presents illustrative data for catalyst selection and loading optimization in an esterification reaction, highlighting the potential benefits of advanced catalysts like MOFs. researchgate.netijesd.orgacs.orgrsc.orgijesd.org

Stereoselective and Regioselective Synthesis Considerations

The synthesis of derivatives from Methyl 2-(2,4-difluorophenyl)acetate often requires precise control over the spatial arrangement of atoms (stereoselectivity) and the orientation of reactions at specific sites on the molecule (regioselectivity).

Stereoselective Synthesis: When the alpha-carbon of the acetate group is further functionalized, it becomes a chiral center. Achieving a specific stereoisomer (enantiomer or diastereomer) is critical in many applications, particularly in the synthesis of pharmacologically active molecules.

Chiral Auxiliaries: One common strategy involves attaching a chiral auxiliary to the acetate moiety. This auxiliary group directs subsequent reactions to one face of the molecule, leading to the preferential formation of one stereoisomer. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts (e.g., transition metal complexes with chiral ligands) can induce enantioselectivity in reactions such as alkylations or hydrogenations at the alpha-position. This method is often more efficient as a small amount of catalyst can generate a large quantity of the desired product.

Substrate Control: In more complex derivatives, existing stereocenters within the molecule can influence the stereochemical outcome of subsequent reactions.

Regioselective Synthesis: Regioselectivity becomes crucial when Methyl 2-(2,4-difluorophenyl)acetate is used as a building block in reactions like cycloadditions or aromatic substitutions to form more complex heterocyclic structures.

1,3-Dipolar Cycloadditions: In the synthesis of pyrazoles or isoxazoles, for instance, the 2,4-difluorophenyl group and the methyl ester group exert electronic and steric influences that direct the approach of the dipole. mdpi.com The reaction between a nitrile imine and an enaminone derived from the acetate, for example, can proceed through a regioselective 1,3-dipolar cycloaddition to yield a specific tetrasubstituted pyrazole. mdpi.com

Directed Ortho-Metalation (DoM): The fluorine and ester functional groups can direct lithiation to a specific position on the phenyl ring, allowing for subsequent regioselective functionalization.

Reaction Control: The choice of reagents, solvents, and temperature can significantly influence the regiochemical outcome. For example, in the synthesis of 1,2-oxazole derivatives, the condensation of a β-enamino ketoester with hydroxylamine (B1172632) can lead to two possible regioisomers, but reaction conditions can be optimized to favor the desired product. beilstein-journals.org

The table below summarizes key considerations for controlling selectivity in the synthesis of derivatives.

| Selectivity Type | Method | Key Principle |

| Stereoselectivity | Chiral Auxiliaries | A removable chiral group guides the reaction to create a specific stereocenter. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | |

| Substrate Control | Existing chiral centers in the molecule direct the formation of new ones. | |

| Regioselectivity | 1,3-Dipolar Cycloadditions | Electronic and steric properties of substituents control the orientation of the cycloaddition. mdpi.com |

| Directed Ortho-Metalation | Functional groups on the aromatic ring direct metalation to an adjacent position. | |

| Reaction Condition Optimization | Solvent, temperature, and reagents are chosen to favor one constitutional isomer over another. beilstein-journals.org |

Purification and Isolation Techniques in Laboratory Synthesis

Following synthesis, a multi-step purification process is essential to isolate Methyl 2-(2,4-difluorophenyl)acetate and its derivatives from byproducts, unreacted starting materials, and catalysts.

Crystallization Methodologies

Crystallization is a powerful technique for purifying solid compounds. For derivatives of Methyl 2-(2,4-difluorophenyl)acetate that are crystalline, this method can yield material of very high purity.

The general procedure involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. The solution is then slowly cooled, allowing the desired compound to form crystals while impurities remain dissolved in the mother liquor.

Solvent Selection: The choice of solvent is critical. Ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for crystallizing organic molecules include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof. For a derivative like N-(2,4-difluorophenyl)-2-fluorobenzamide, crystals have been successfully grown from dichloromethane (CH2Cl2) at room temperature. mdpi.com

Seeding: To induce crystallization, a small seed crystal of the pure compound can be added to the cooled, supersaturated solution. epo.org

Polymorphism: It is important to note that some compounds can crystallize in different crystal forms, known as polymorphs. epo.org Specific crystallization conditions must be controlled to obtain the desired, stable polymorph. epo.org

| Step | Description | Common Solvents/Reagents |

| Dissolution | The crude solid is dissolved in a minimal amount of a suitable hot solvent. | Ethanol, Methanol, Dichloromethane, Ethyl Acetate/Hexane |

| Cooling | The solution is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals. | Ice bath for faster cooling if needed. |

| Isolation | The formed crystals are separated from the solvent (mother liquor). | Filtration (e.g., Büchner funnel). |

| Washing | The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor. | Cold crystallization solvent. |

| Drying | The pure crystals are dried to remove residual solvent. | Vacuum oven, desiccator. |

Chromatographic Separation Techniques

Chromatography is widely used for the purification of both liquid and solid compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Silica (B1680970) Gel Column Chromatography: This is the most common chromatographic technique for purifying organic compounds in a laboratory setting. amazonaws.com The crude mixture is loaded onto a column packed with silica gel, and a solvent (eluent) is passed through. Compounds separate based on their polarity, with less polar compounds eluting faster. A typical eluent system for derivatives of this compound is a mixture of ethyl acetate and petroleum ether. amazonaws.com

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. orgsyn.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures of isomers, preparative HPLC is employed. It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in higher resolution.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |

| Column Chromatography | Silica Gel or Alumina | Solvent mixtures (e.g., Ethyl Acetate/Petroleum Ether) | Polarity amazonaws.com |

| Thin-Layer Chromatography (TLC) | Silica Gel on a plate | Solvent mixtures (e.g., Ethyl Acetate/Hexanes) | Polarity orgsyn.org |

| HPLC | C18 (Reversed-Phase), Silica (Normal-Phase) | Acetonitrile, Methanol, Water, Hexane | Polarity, Size, Chirality |

Filtration and Extraction Protocols

Filtration and extraction are fundamental techniques used throughout the synthesis and purification process.

Extraction: This technique, often referred to as a "workup," is used to separate the desired product from a reaction mixture. Typically, the reaction mixture is diluted with water and an organic solvent immiscible with water (e.g., diethyl ether, dichloromethane, ethyl acetate). The product, being more soluble in the organic layer, is extracted from the aqueous layer. The organic layer is often washed sequentially with aqueous solutions, such as saturated sodium bicarbonate (NaHCO3) to neutralize acids, and brine (saturated NaCl) to remove excess water, before being dried. arkat-usa.org

Filtration: Filtration is used to separate solids from liquids. This can involve removing a solid product from a crystallization solvent, filtering a reaction mixture to remove a solid catalyst or byproduct, or filtering a dried organic solution to remove a solid drying agent.

| Protocol | Purpose | Common Solvents/Reagents |

| Aqueous Workup/Extraction | To isolate the organic product from the aqueous reaction medium and remove water-soluble impurities. | Diethyl ether, Dichloromethane, Ethyl acetate, Saturated NaHCO3, Brine. arkat-usa.org |

| Drying of Organic Solution | To remove residual water from the organic extract before solvent evaporation. | Anhydrous Magnesium Sulfate (MgSO4), Sodium Sulfate (Na2SO4). |

| Filtration | To separate a solid from a liquid. | N/A |

Reaction Mechanisms and Reactivity of Methyl 2 2,4 Difluorophenyl Acetate

Ester and Aromatic Ring Reactivity

The reactivity of Methyl 2-(2,4-difluorophenyl)acetate is characterized by reactions typical of both esters and substituted aromatic systems. These include substitutions at the acyl carbon and on the aromatic ring itself.

Nucleophilic Acyl Substitution Mechanisms

The ester moiety of Methyl 2-(2,4-difluorophenyl)acetate is susceptible to nucleophilic acyl substitution. This class of reaction is fundamental to the chemistry of carboxylic acid derivatives and proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the ester. This carbonyl carbon is rendered more electrophilic by the strong electron-withdrawing inductive effect of the two fluorine atoms on the phenyl ring. This effect pulls electron density away from the carbonyl group, increasing its partial positive charge and making it more susceptible to nucleophilic attack. The initial attack breaks the C=O π-bond, leading to the formation of a transient, negatively charged tetrahedral intermediate. youtube.comcanada.ca

The general mechanism is depicted below:

Step 1: Nucleophilic Addition: A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

Step 2: Elimination of Leaving Group: The intermediate collapses, ejecting the methoxide (B1231860) leaving group and reforming the carbonyl double bond.

Figure 1:

Figure 1:Electrophilic Aromatic Substitution Pathways of the Difluorophenyl Ring

The 2,4-difluorophenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The rate and regioselectivity (the position of substitution) of this reaction are controlled by the existing substituents: the two fluorine atoms and the methyl acetate (B1210297) group.

Fluorine atoms are a unique case in EAS. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring, making it less reactive than benzene (B151609). vaia.com However, they also possess lone pairs of electrons that can be donated into the ring through a resonance effect (+R). stackexchange.com This resonance effect increases the electron density at the ortho and para positions relative to the meta position. Since the resonance effect directs the substitution, while the inductive effect controls the rate, halogens are known as ortho, para-directing deactivators. libretexts.orglibretexts.org

In Methyl 2-(2,4-difluorophenyl)acetate, the directing effects of the two fluorine atoms and the deactivating –CH₂COOCH₃ group must be considered:

Fluorine at C2: Directs incoming electrophiles to its ortho (C3) and para (C5) positions.

Fluorine at C4: Directs incoming electrophiles to its ortho (C3, C5) and para (C1, which is blocked) positions.

–CH₂COOCH₃ at C1: This group is weakly deactivating and also acts as an ortho, para-director, though its influence is generally weaker than that of the fluorine atoms.

Combining these effects, the positions most activated for electrophilic attack are C3 and C5. The C6 position is sterically hindered by the adjacent acetate group and less activated. Therefore, electrophilic substitution on Methyl 2-(2,4-difluorophenyl)acetate is predicted to yield a mixture of 3- and 5-substituted products.

| Position on Ring | Influence from F at C2 | Influence from F at C4 | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Ortho (+) | Ortho (+) | Strongly Activated | Major Site |

| C5 | Para (+) | Ortho (+) | Strongly Activated | Major Site |

| C6 | Meta (-) | Meta (-) | Strongly Deactivated | Minor Site |

Rearrangement Reactions Involving the Acetate Moiety

Aryl esters, such as those derived from Methyl 2-(2,4-difluorophenyl)acetate (after hydrolysis to the corresponding phenol (B47542) and re-esterification), can undergo the Fries rearrangement . This is a reaction where an aryl ester is converted into a hydroxy aryl ketone upon treatment with a Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgorganic-chemistry.org The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring. pw.liveyoutube.com

The mechanism is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen of the ester, which polarizes the acyl-oxygen bond. This bond cleaves to generate a free acylium carbocation (CH₃CO⁺ from a simple phenyl acetate). This electrophilic acylium ion then attacks the aromatic ring in a manner similar to a Friedel-Crafts acylation reaction. byjus.com

The Fries rearrangement is selective for the ortho and para positions. The product distribution is often dependent on reaction conditions:

Low temperatures generally favor the formation of the para-hydroxy aryl ketone.

High temperatures tend to favor the formation of the ortho-hydroxy aryl ketone. pw.livebyjus.com

For a hypothetical Fries rearrangement on a 2,4-difluorophenyl acetate substrate, the acyl group would migrate to the positions activated by the hydroxyl group and the fluorine atoms, primarily C3 and C5.

Influence of Fluorine Substituents on Chemical Reactivity

The two fluorine atoms on the phenyl ring profoundly influence the molecule's reactivity through both electronic and steric effects. rsc.org

Electronic Effects of the Difluorophenyl Group on Reaction Pathways

The electronic effects of fluorine are twofold: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). stackexchange.comnih.gov

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density from the aromatic ring through the sigma bond framework. This effect is dominant and makes the entire ring electron-deficient, thus deactivating it towards electrophilic attack. vaia.com This electron withdrawal also extends to the acetate side chain, increasing the electrophilicity of the ester's carbonyl carbon and making it more reactive towards nucleophiles.

Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the π-system of the benzene ring. stackexchange.com This effect increases electron density specifically at the ortho and para positions. While this effect is weaker than the inductive effect, it is responsible for directing incoming electrophiles to these positions. stackexchange.com

| Effect | Description | Impact on Aromatic Ring | Impact on Ester Group |

|---|---|---|---|

| Inductive (-I) | Withdrawal of electron density through σ-bonds due to high electronegativity. | Deactivates the ring towards EAS. | Increases electrophilicity of the carbonyl carbon. |

| Resonance (+R) | Donation of lone pair electrons into the π-system. | Directs incoming electrophiles to ortho and para positions. | Minimal direct effect. |

Steric Effects and Reaction Kinetics of Fluorinated Systems

While fluorine has a van der Waals radius similar to hydrogen, its presence, particularly at the ortho position (C2), can introduce steric hindrance. acs.org This steric bulk can influence the kinetics of reactions at both the aromatic ring and the adjacent ester group.

For nucleophilic acyl substitution , the fluorine atom at the C2 position can partially shield the carbonyl carbon of the acetate group. This may hinder the approach of bulky nucleophiles, potentially slowing the reaction rate compared to a para-substituted or non-fluorinated analogue.

For electrophilic aromatic substitution , the ortho-fluorine atom can sterically encumber the C3 position. While C3 is electronically activated, a large electrophile might face steric repulsion from the adjacent fluorine, potentially favoring substitution at the less hindered but also electronically activated C5 position. acs.org Studies on related fluorinated compounds have shown that ortho-substituents can lead to lower yields or altered selectivity due to such steric interactions. acs.org

The kinetics of reactions involving fluorinated aromatic compounds are a complex interplay of these electronic and steric factors. researchgate.net While the strong inductive effect deactivates the ring, potentially slowing EAS reactions, it also activates the ester for nucleophilic attack. The ultimate reaction rate and product distribution depend on the specific reactants, catalysts, and conditions employed.

Formation of Complex Derivatives and Intermediates

The unique structural features of Methyl 2-(2,4-difluorophenyl)acetate, namely the presence of an activated methylene (B1212753) group and an ester functionality, make it a valuable precursor for the synthesis of more complex molecules through various organic reactions.

Amidination Reactions with Related Acetimidate Structures

While direct amidination of the ester is not a standard transformation, Methyl 2-(2,4-difluorophenyl)acetate can be converted into derivatives that readily undergo amidination. A plausible route involves a two-step process commencing with the formation of an acetimidate, followed by reaction with an amine to yield the corresponding amidine.

The initial step would involve the conversion of the methyl ester to the corresponding methyl 2-(2,4-difluorophenyl)acetimidate. This can be achieved through a Pinner-type reaction where the ester is first converted to the corresponding nitrile, which then reacts with an alcohol in the presence of a strong acid catalyst. The resulting imidate salt is then neutralized to afford the acetimidate.

Once the acetimidate is formed, it can readily react with ammonia (B1221849) or a primary or secondary amine to yield the desired amidine. This reaction proceeds via nucleophilic attack of the amine on the imidate carbon, followed by the elimination of a molecule of alcohol. The presence of the electron-withdrawing 2,4-difluorophenyl group is expected to enhance the electrophilicity of the imidate carbon, thereby facilitating the nucleophilic attack by the amine.

A general scheme for this transformation is presented below:

Table 1: Proposed Two-Step Amidination of Methyl 2-(2,4-difluorophenyl)acetate

| Step | Reaction | Reactants | Products |

| 1 | Formation of Acetimidate | Methyl 2-(2,4-difluorophenyl)acetate, Nitrile-forming reagent, Methanol (B129727), Acid catalyst | Methyl 2-(2,4-difluorophenyl)acetimidate |

| 2 | Amidination | Methyl 2-(2,4-difluorophenyl)acetimidate, Amine (R-NH2) | 2-(2,4-Difluorophenyl)acetamidine |

Cycloaddition and Condensation Reactions for Scaffold Construction

The difluorophenylacetate moiety can be incorporated into various molecular scaffolds through cycloaddition and condensation reactions, leveraging the reactivity of both the aromatic ring and the active methylene group.

Cycloaddition Reactions: The 2,4-difluorophenyl group can act as a substituent on a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org For this to occur, the molecule would first need to be functionalized to introduce a double or triple bond that can act as the dienophile. For instance, the ester could be reduced to the corresponding alcohol, which could then be eliminated to form an alkene. The electron-withdrawing nature of the difluorophenyl ring would activate the dienophile towards reaction with a diene, facilitating the formation of a six-membered ring.

Condensation Reactions: The active methylene group in Methyl 2-(2,4-difluorophenyl)acetate is a key site for various condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone in the presence of a weak base. wikipedia.orgrsc.orgarkat-usa.orgresearchgate.netmdpi.com The electron-withdrawing difluorophenyl group increases the acidity of the α-protons, facilitating their removal by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

Claisen Condensation: This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. askthenerd.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The enolate of Methyl 2-(2,4-difluorophenyl)acetate can act as a nucleophile and attack the carbonyl group of another ester molecule. The electron-withdrawing effect of the difluorophenyl group would stabilize the resulting enolate, favoring the condensation reaction.

Table 2: Potential Condensation Reactions of Methyl 2-(2,4-difluorophenyl)acetate

| Reaction Type | Reactants | Key Intermediate | Product Type |

| Knoevenagel | Methyl 2-(2,4-difluorophenyl)acetate, Aldehyde/Ketone, Base | Carbanion at α-carbon | α,β-Unsaturated ester |

| Claisen | Methyl 2-(2,4-difluorophenyl)acetate (2 equiv.), Strong Base | Ester enolate | β-Keto ester |

Generation of Fluoroalkenes and Related Fluorinated Motifs

Methyl 2-(2,4-difluorophenyl)acetate can serve as a precursor for the synthesis of valuable fluoroalkenes. A key strategy for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netrsc.orgwikipedia.orgorganic-chemistry.org This would first require the conversion of the ester into a suitable phosphonate-containing reagent.

A potential synthetic route would involve the reduction of the ester to the corresponding alcohol, 2-(2,4-difluorophenyl)ethanol. This alcohol can then be converted to the corresponding halide, for example, by reaction with a halogenating agent. Subsequent reaction of the halide with a phosphite (B83602) ester, such as triethyl phosphite, would yield the desired phosphonate (B1237965) ester via the Arbuzov reaction.

This phosphonate, now bearing the 2,4-difluorophenylmethyl group, can be deprotonated with a strong base to generate a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone in a Horner-Wadsworth-Emmons olefination to produce a fluoroalkene. The stereochemical outcome of the reaction can often be controlled to favor the formation of the (E)-isomer.

Degradation and Stability Mechanisms in Chemical Environments

The stability of Methyl 2-(2,4-difluorophenyl)acetate is influenced by the interplay of its ester functionality and the electronic properties of the difluorinated aromatic ring.

Hydrolytic Stability of the Ester Linkage

The ester linkage in Methyl 2-(2,4-difluorophenyl)acetate is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(2,4-difluorophenyl)acetic acid and methanol. The rate of this hydrolysis is significantly influenced by the electronic effects of the 2,4-difluorophenyl group.

Fluorine is a highly electronegative atom, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Consequently, it is expected that the rate of both acid-catalyzed and base-catalyzed hydrolysis of Methyl 2-(2,4-difluorophenyl)acetate would be faster than that of the non-fluorinated analogue, methyl phenylacetate (B1230308). Studies on the hydrolysis of substituted phenylacetates and other esters have consistently shown that electron-withdrawing substituents accelerate the rate of hydrolysis. canada.caresearchgate.netepa.govmdpi.combeilstein-journals.org

Table 3: Expected Influence of Substituents on Ester Hydrolysis Rate

| Substituent Effect | Impact on Carbonyl Carbon | Expected Effect on Hydrolysis Rate |

| Electron-donating | Decreases electrophilicity | Slower |

| Electron-withdrawing | Increases electrophilicity | Faster |

Photochemical Degradation Pathways

The photochemical stability of Methyl 2-(2,4-difluorophenyl)acetate is primarily determined by the UV absorption characteristics of the difluorophenyl ring and the strength of the chemical bonds within the molecule. Aromatic compounds containing fluorine atoms can undergo photochemical degradation through various pathways upon absorption of UV radiation. nih.govunair.ac.idnih.govnih.govfrontiersin.orgresearchgate.netdaikinchemicals.comhollandcolours.com

One potential degradation pathway involves the homolytic cleavage of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, which generally imparts high thermal and chemical stability to fluorinated compounds. daikinchemicals.com However, upon absorption of sufficient UV energy, this bond can break, leading to the formation of aryl and fluorine radicals. These highly reactive species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination to form different products.

Thermal Decomposition Processes and Mechanisms of Methyl 2-(2,4-difluorophenyl)acetate

The thermal decomposition of chemical compounds is a critical area of study, providing insights into their stability, reactivity, and potential degradation pathways under elevated temperatures. While specific experimental research on the thermal decomposition of Methyl 2-(2,4-difluorophenyl)acetate is not extensively documented in publicly available literature, an understanding of its potential behavior can be extrapolated from the known thermal degradation patterns of similar aromatic esters and the influence of fluorine substitution on bond energies.

The thermal stability of an ester is largely influenced by the strength of its chemical bonds and the presence of functionalities that can facilitate specific decomposition reactions. For Methyl 2-(2,4-difluorophenyl)acetate, the key structural features include the ester group, the phenyl ring, and the two fluorine substituents on the aromatic ring.

Predicted Decomposition Pathways

Based on the general principles of organic chemistry and the pyrolysis of esters, several potential thermal decomposition pathways can be postulated for Methyl 2-(2,4-difluorophenyl)acetate. The presence of fluorine atoms, being highly electronegative, can significantly influence the electron distribution within the benzene ring and affect the bond dissociation energies of adjacent bonds.

One common thermal decomposition mechanism for esters is the elimination of methanol to form a ketene (B1206846). In this case, the reaction would proceed via a concerted mechanism, leading to the formation of 2,4-difluorophenylketene and methanol.

Another plausible pathway involves homolytic cleavage of the bonds within the molecule. The C-C bond between the phenyl ring and the carbonyl group, as well as the C-O and O-CH₃ bonds of the ester group, are potential sites for cleavage at high temperatures. This would result in the formation of various radical species, which could then undergo further reactions such as recombination or disproportionation to yield a complex mixture of products.

The fluorine substituents on the phenyl ring are expected to be relatively stable and are unlikely to be the initial point of cleavage due to the high strength of the C-F bond. However, their electron-withdrawing nature can influence the stability of radical intermediates formed during the decomposition process.

Influence of Fluorine Substitution

The two fluorine atoms on the phenyl ring are anticipated to enhance the thermal stability of the compound compared to its non-fluorinated analog, methyl phenylacetate. This is due to the strong C-F bond and the inductive effect of fluorine, which can strengthen the bonds within the aromatic ring. However, the fluorine atoms can also influence the acidity of the benzylic protons, which might play a role in certain decomposition mechanisms.

Anticipated Decomposition Products

The thermal decomposition of Methyl 2-(2,4-difluorophenyl)acetate is expected to yield a variety of products depending on the specific conditions, such as temperature, pressure, and the presence of oxygen. Based on the predicted pathways, the following table summarizes the potential major and minor products.

| Potential Decomposition Product | Plausible Formation Pathway | Significance |

| 2,4-Difluorophenylketene | Methanol elimination | Major product from concerted mechanism |

| Methanol | Methanol elimination | Co-product of ketene formation |

| 2,4-Difluorotoluene | Decarboxylation of a primary radical | Minor product from radical pathways |

| Carbon Dioxide | Fragmentation of the ester group | Common product in combustion/pyrolysis |

| Carbon Monoxide | Incomplete combustion/fragmentation | Common product in pyrolysis |

| Various fluorinated aromatic fragments | Ring fragmentation at very high temperatures | Indicative of extensive decomposition |

It is important to note that this analysis is theoretical and based on analogous chemical systems. Detailed experimental studies, such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be required to definitively elucidate the thermal decomposition mechanisms and product distribution for Methyl 2-(2,4-difluorophenyl)acetate.

Advanced Spectroscopic Characterization of Methyl 2 2,4 Difluorophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as Methyl 2-(2,4-difluorophenyl)acetate, a multi-faceted NMR approach employing ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional techniques, is essential for unambiguous structural confirmation.

The ¹H NMR spectrum of Methyl 2-(2,4-difluorophenyl)acetate provides crucial information about the number and types of protons and their neighboring atoms. The spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule: the methyl ester protons (-OCH₃), the methylene (B1212753) protons (-CH₂-), and the aromatic protons on the difluorophenyl ring.

The methyl protons of the ester group are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.7 ppm. This singlet integrates to three protons. The methylene protons, situated between the aromatic ring and the carbonyl group, are expected to produce a singlet at approximately 3.9 ppm, integrating to two protons.

The aromatic region of the spectrum will be more complex due to spin-spin coupling between the protons and with the fluorine atoms. The three aromatic protons will give rise to distinct multiplets between 6.8 and 7.4 ppm. The proton at position 6 of the phenyl ring is expected to appear as a multiplet around 7.35 ppm. The proton at position 5 will likely be observed as a multiplet around 6.95 ppm, and the proton at position 3 is anticipated to be the most upfield of the aromatic signals, appearing as a multiplet around 6.85 ppm. The coupling patterns are complex due to ortho, meta, and para H-H couplings, as well as H-F couplings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.7 | Singlet (s) | 3H |

| -CH₂- | ~3.9 | Singlet (s) | 2H |

| Ar-H (Position 6) | ~7.35 | Multiplet (m) | 3H (total) |

| Ar-H (Position 5) | ~6.95 | Multiplet (m) | |

| Ar-H (Position 3) | ~6.85 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For Methyl 2-(2,4-difluorophenyl)acetate, eight distinct signals are expected, corresponding to the nine carbon atoms (with some aromatic carbons being chemically distinct despite their proximity).

The carbonyl carbon of the ester group is the most deshielded, appearing furthest downfield, typically in the range of 170-175 ppm. The methyl carbon of the ester group will be found in the upfield region, around 52 ppm. The methylene carbon, influenced by the adjacent aromatic ring and carbonyl group, is expected around 40 ppm.

The six carbons of the difluorophenyl ring will appear in the aromatic region (100-165 ppm). The signals for the carbons directly bonded to fluorine (C-2 and C-4) will appear as doublets due to one-bond ¹³C-¹⁹F coupling and will be the most downfield in this region, typically above 155 ppm. The other aromatic carbons will also exhibit splitting due to two- and three-bond couplings to the fluorine atoms, resulting in a complex set of signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O (Ester) | ~172 | Singlet (or triplet due to coupling with -CH₂) |

| C-2 (Ar-C-F) | ~162 | Doublet (d) |

| C-4 (Ar-C-F) | ~160 | Doublet (d) |

| C-6 (Ar-CH) | ~132 | Doublet of doublets (dd) |

| C-1 (Ar-C) | ~122 | Doublet of doublets (dd) |

| C-5 (Ar-CH) | ~112 | Doublet (d) |

| C-3 (Ar-CH) | ~105 | Doublet (d) |

| -OCH₃ | ~52 | Quartet (q) |

| -CH₂- | ~40 | Triplet (t) |

¹⁹F NMR spectroscopy is a highly valuable tool for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it a highly sensitive nucleus for NMR detection. A key advantage of ¹⁹F NMR is its wide chemical shift range, which spans over 500 ppm, significantly reducing the likelihood of signal overlap compared to ¹H NMR.

This technique is particularly useful for confirming the presence and number of fluorine atoms in a molecule, as well as providing information about their chemical environment. In the case of Methyl 2-(2,4-difluorophenyl)acetate, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these fluorine atoms are influenced by their position on the ring and the electronic effects of the acetate (B1210297) substituent. The fluorine at the 2-position (ortho to the substituent) and the fluorine at the 4-position (para to the substituent) will have different chemical shifts. Furthermore, these signals may appear as multiplets due to coupling with the aromatic protons.

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension of information by correlating signals from different nuclei, which is invaluable for definitive structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between protons that are spin-coupled (typically on adjacent carbons), allowing for the assignment of the aromatic proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It would definitively link the proton signal of the methyl group to its corresponding carbon signal, the methylene protons to the methylene carbon, and each aromatic proton to its respective carbon atom on the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For Methyl 2-(2,4-difluorophenyl)acetate, HMBC would show correlations from the methylene protons to the carbonyl carbon and to the C-1 and C-2 carbons of the aromatic ring. Correlations from the methyl protons to the carbonyl carbon would also be expected.

Together, these 2D NMR techniques provide a comprehensive map of the molecular connectivity, confirming the structure of Methyl 2-(2,4-difluorophenyl)acetate.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of Methyl 2-(2,4-difluorophenyl)acetate will exhibit several characteristic absorption bands corresponding to its functional groups.

The most prominent feature is expected to be the strong absorption band for the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. The C-O single bond stretching vibrations of the ester will produce strong bands in the 1000-1300 cm⁻¹ region.

The aromatic ring will give rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹, while the C=C in-ring stretching vibrations will cause a series of bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong, characteristic bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The C-H stretching of the aliphatic methylene and methyl groups will be observed in the 2850-3000 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | -C(=O)O- | 1735 - 1750 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong |

| C-F Stretch | Ar-F | 1100 - 1300 | Strong |

| C-O Stretch (Ester) | -O-CH₂, C-O-C=O | 1000 - 1300 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of a molecule, offering detailed insights into its structural composition and molecular environment. For Methyl 2-(2,4-difluorophenyl)acetate, while specific experimental spectra are not widely published, a theoretical analysis based on its constituent functional groups allows for the prediction of its characteristic Raman shifts. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. doitpoms.ac.uk

The Raman spectrum of Methyl 2-(2,4-difluorophenyl)acetate would be dominated by signals corresponding to the vibrations of the difluorinated benzene (B151609) ring, the ester group, and the methylene bridge. Key vibrational modes expected include:

Aromatic C-C Stretching: The benzene ring exhibits several characteristic stretching modes, typically appearing in the 1400-1650 cm⁻¹ region. The substitution pattern influences the exact frequencies and intensities of these bands.

Carbonyl (C=O) Stretching: The ester carbonyl group will produce a strong and distinct Raman band, generally found in the range of 1735-1750 cm⁻¹.

C-F Stretching: Vibrations involving the carbon-fluorine bonds on the aromatic ring are expected, typically in the 1100-1300 cm⁻¹ region.

Methylene (-CH₂-) Vibrations: The methylene group will exhibit scissoring and wagging modes, contributing to the spectrum in the fingerprint region.

C-O Ester Stretching: The C-O single bond stretches of the ester group will also produce characteristic bands.

By analyzing the precise positions, intensities, and potential shifts of these bands, researchers can confirm the compound's identity, assess its purity, and study conformational changes or intermolecular interactions. nih.govutwente.nl

Table 1: Predicted Characteristic Raman Shifts for Methyl 2-(2,4-Difluorophenyl)acetate This table is based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | C-H (Aromatic) | 3050 - 3150 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 3000 |

| Carbonyl Stretch | C=O (Ester) | 1735 - 1750 |

| Aromatic Ring Stretch | C=C (Aromatic) | 1400 - 1650 |

| Methylene Scissor | -CH₂- | ~1450 |

| C-F Stretch | C-F (Aromatic) | 1100 - 1300 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds. For Methyl 2-(2,4-difluorophenyl)acetate, various MS techniques provide complementary information.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula.

The molecular formula for Methyl 2-(2,4-difluorophenyl)acetate is C₉H₈F₂O₂. The theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ or the molecular ion [M]⁺˙ that closely matches this calculated value, thereby confirming the elemental composition and distinguishing it from other isobaric compounds. eurl-pesticides.eu

Table 2: HRMS Data for Methyl 2-(2,4-Difluorophenyl)acetate

| Molecular Formula | Species | Calculated m/z |

|---|---|---|

| C₉H₈F₂O₂ | [M]⁺˙ | 186.04921 |

| C₉H₉F₂O₂ | [M+H]⁺ | 187.05699 |

Electron ionization mass spectrometry (EI-MS) is commonly used to induce fragmentation of a molecule. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. While a published spectrum for Methyl 2-(2,4-difluorophenyl)acetate is not available, its fragmentation pathways can be predicted based on established principles for esters and aromatic compounds. chemguide.co.uklibretexts.org

Upon ionization, the molecular ion (m/z = 186) is formed. This ion is energetically unstable and can undergo several characteristic fragmentation reactions: chemguide.co.uk

Loss of the Methoxy (B1213986) Radical: A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da) to form an acylium ion at m/z 155. This is often a prominent peak.

Loss of the Carbomethoxy Group: Cleavage of the bond between the methylene carbon and the aromatic ring can result in the loss of the •CH₂COOCH₃ group (73 Da), leading to a difluorophenyl cation at m/z 113. Alternatively, the formation of a stable difluorobenzyl cation (m/z 127) can occur through the loss of the •COOCH₃ radical (59 Da).

McLafferty Rearrangement: This rearrangement is not possible for this specific structure as it lacks the required gamma-hydrogen.

Ring Fragmentation: The stable difluorophenyl ring may undergo further fragmentation, though typically resulting in lower intensity peaks.

The analysis of these fragments allows for the reconstruction of the molecule's structure, confirming the connectivity of the difluorophenyl ring, the acetate group, and the methyl ester. researchgate.netnih.gov

Table 3: Predicted Key Mass Fragments for Methyl 2-(2,4-Difluorophenyl)acetate This table is based on predicted fragmentation pathways.

| m/z | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 186 | [C₉H₈F₂O₂]⁺˙ (Molecular Ion) | - |

| 155 | [C₈H₅F₂O]⁺ | •OCH₃ |

| 127 | [C₇H₅F₂]⁺ | •COOCH₃ |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of Methyl 2-(2,4-difluorophenyl)acetate is primarily determined by the electronic transitions within the 2,4-difluorophenyl chromophore. libretexts.org

Aromatic systems like benzene typically exhibit strong absorption bands corresponding to π→π* transitions. For substituted benzenes, these absorptions generally occur below 300 nm. biointerfaceresearch.com The presence of the fluorine and methyl acetate substituents will influence the position (λmax) and intensity (molar absorptivity, ε) of these bands. The electron-withdrawing nature of the fluorine atoms and the ester group can cause a slight shift in the absorption maxima compared to unsubstituted benzene. The spectrum would be expected to show characteristic absorption bands in the UV region, likely between 250 and 280 nm. researchgate.net The choice of solvent is also critical, as solvent polarity can influence the fine structure and position of the absorption bands. colostate.edu

Table 4: Predicted UV-Vis Absorption Data for Methyl 2-(2,4-Difluorophenyl)acetate This table presents expected transitions based on the aromatic chromophore.

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π→π* | 2,4-Difluorophenyl ring | 250 - 280 |

Luminescence spectroscopy, which includes fluorescence and phosphorescence, involves the emission of light from a molecule after it has absorbed light. For a molecule to be luminescent, it must possess a suitable fluorophore and have structural features that promote radiative decay from an excited electronic state.

Simple aromatic esters like Methyl 2-(2,4-difluorophenyl)acetate are generally not considered to be strongly fluorescent. The substituted benzene ring can act as a weak fluorophore, but efficient non-radiative decay pathways often quench significant emission. researchgate.net However, the introduction of fluorine atoms can sometimes influence the photophysical properties of aromatic compounds, potentially affecting fluorescence quantum yields and lifetimes. nih.gov While significant luminescence is not expected, sensitive spectroscopic studies might detect weak fluorescence originating from the π*→π transition of the difluorophenyl ring. Detailed studies would be required to characterize any potential emissive properties, including the determination of excitation and emission wavelengths, quantum yield, and excited-state lifetime. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a cornerstone technique for the solid-state characterization of crystalline materials. It provides fundamental information about the atomic arrangement within a crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Geometry Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map electron density and thereby determine the exact positions of atoms, as well as the bond lengths and angles connecting them.

For Methyl 2-(2,4-difluorophenyl)acetate, an SCXRD analysis would yield the precise spatial arrangement of the difluorophenyl ring relative to the acetate group. It would confirm the planarity of the benzene ring and provide accurate measurements of C-F, C-C, C=O, and C-O bond lengths and angles. Furthermore, this technique reveals how individual molecules pack together in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds or π-stacking that dictate the material's bulk properties.

A search of crystallographic databases indicates that the full crystal structure for Methyl 2-(2,4-difluorophenyl)acetate has not been deposited in the public domain. However, a hypothetical analysis would produce a detailed crystallographic information file (CIF), from which key structural parameters can be extracted and tabulated.

Table 1: Illustrative Crystallographic Data for a Phenylacetate (B1230308) Derivative This table presents typical data obtained from a single-crystal XRD experiment for a small organic molecule and is for illustrative purposes only, as specific data for Methyl 2-(2,4-difluorophenyl)acetate is not available.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.85 |

| b (Å) | 15.21 |

| c (Å) | 9.45 |

| β (°) | 105.3 |

| Volume (ų) | 810.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.520 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze a polycrystalline or powdered sample. It is essential for phase identification, assessing bulk sample purity, and detecting polymorphism—the ability of a compound to exist in more than one crystal form.

In the context of Methyl 2-(2,4-difluorophenyl)acetate, a PXRD analysis of a synthesized batch would produce a characteristic diffraction pattern, or diffractogram. This pattern is a fingerprint of the compound's crystalline phase. Each peak in the pattern corresponds to a specific set of lattice planes (identified by Miller indices), and its position (in degrees 2θ) is defined by Bragg's Law. The intensity of the peaks is related to the atomic arrangement within the lattice planes. By comparing the experimental pattern to a database or a pattern calculated from single-crystal data, one can confirm the identity and purity of the bulk material. Any unexpected peaks would suggest the presence of impurities or a different polymorphic form.

Surface and Morphological Characterization Techniques

Beyond the atomic arrangement, the macroscopic and microscopic shape and surface features of a crystalline material are critical. Electron and scanning probe microscopy techniques provide high-resolution imaging of these characteristics.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of a material at the micro- and nanoscale. It operates by scanning a focused beam of electrons over a sample and detecting the secondary or backscattered electrons that are emitted. This interaction generates a high-resolution, three-dimensional-appearing image of the surface.

Table 2: Typical Information Gained from SEM Analysis

| Parameter | Description |

|---|---|

| Crystal Habit | External shape of individual crystals (e.g., needles, plates, blocks). |

| Particle Size | Measurement of the dimensions of individual particles. |

| Size Distribution | Statistical distribution of particle sizes within the bulk sample. |

| Surface Texture | Qualitative assessment of surface smoothness or roughness. |

| Aggregation | Observation of how individual particles clump or aggregate together. |

Atomic Force Microscopy (AFM) for Nanoscale Topography

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique capable of imaging surfaces with atomic resolution. It functions by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. An AFM can measure the minute forces between the tip and the surface, allowing for the generation of a precise three-dimensional topographic map.

For Methyl 2-(2,4-difluorophenyl)acetate, AFM would be employed to investigate the nanoscale topography of a single crystal's surface. This technique can visualize features that are beyond the resolution of SEM, such as atomic steps, terraces, and growth spirals. It also allows for the quantitative measurement of surface roughness with angstrom-level precision. Such detailed surface information is invaluable for studies on crystal growth mechanisms and surface reactivity.

Computational Chemistry and Theoretical Investigations of Methyl 2 2,4 Difluorophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties, offering a powerful complement to experimental research. Methods like Density Functional Theory (DFT) allow for a detailed examination of molecular geometry, electronic orbitals, and charge distribution, providing a comprehensive understanding of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comscielo.org.mx It is particularly effective for optimizing molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nanobioletters.comajchem-a.com

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of Methyl 2-(2,4-difluorophenyl)acetate to minimize the total electronic energy of the molecule. The resulting optimized structure provides critical data on the spatial arrangement of atoms. For this molecule, key parameters include the planarity of the difluorophenyl ring and the orientation of the methyl acetate (B1210297) side chain relative to the ring. The C=O bond distance in the ester group is a significant parameter, typically calculated to be around 1.2 to 1.25 Å. mdpi.com The bond lengths within the phenyl ring are expected to be in the range of 1.38 to 1.40 Å. ajchem-a.com

Table 1: Predicted Optimized Geometrical Parameters for Methyl 2-(2,4-Difluorophenyl)acetate

This table presents hypothetical data based on typical DFT calculation results for similar organic molecules.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.225 |

| C-O (ester) | 1.340 | |

| O-CH₃ | 1.435 | |

| C-C (ring-chain) | 1.510 | |

| C-F (ortho) | 1.355 | |

| C-F (para) | 1.358 | |

| Bond Angles (°) | O=C-O | 124.5 |

| C-O-C (ester) | 116.0 | |

| C-C-C (ring) | 119.0 - 121.0 |

| Dihedral Angle (°) | C(ring)-C(ring)-C-C=O | ~65.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer. researchgate.net

For Methyl 2-(2,4-difluorophenyl)acetate, the HOMO is expected to be localized primarily on the electron-rich 2,4-difluorophenyl ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is likely distributed over the electron-accepting methyl acetate group, particularly the carbonyl (C=O) bond. The energy gap can be calculated to predict the molecule's stability and reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Energies for Methyl 2-(2,4-Difluorophenyl)acetate

This table presents hypothetical data based on typical DFT calculation results for similar aromatic esters.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -0.95 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.90 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ajchem-a.comuni-muenchen.de The MEP map is color-coded to represent different electrostatic potential regions on the molecular surface. preprints.org

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net

Green Regions: Represent areas of neutral or near-zero potential.